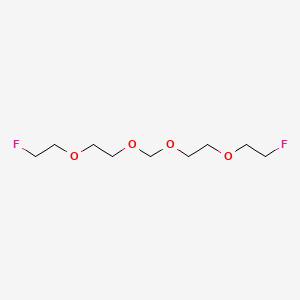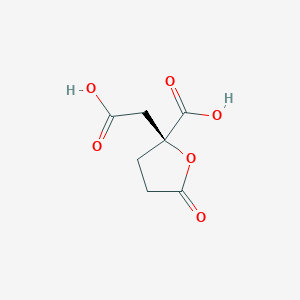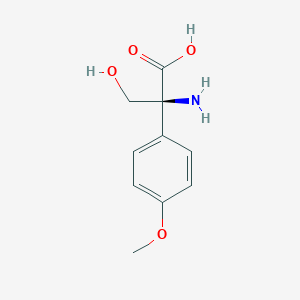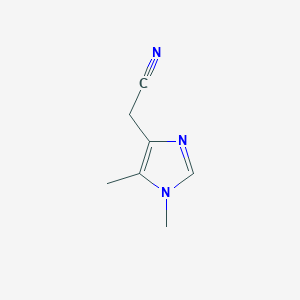
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
科学研究应用
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways . The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects.
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-4-yl)acetonitrile: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
1,2-Dimethyl-5-nitro-1H-imidazole-4-yl derivatives: Contain additional functional groups that impart unique biological activities.
Uniqueness
2-(1,5-Dimethyl-1H-imidazol-4-yl)acetonitrile is unique due to the presence of both the dimethyl substitution on the imidazole ring and the nitrile group
属性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC 名称 |
2-(1,5-dimethylimidazol-4-yl)acetonitrile |
InChI |
InChI=1S/C7H9N3/c1-6-7(3-4-8)9-5-10(6)2/h5H,3H2,1-2H3 |
InChI 键 |
GAXYIBNKFNOFEE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1C)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


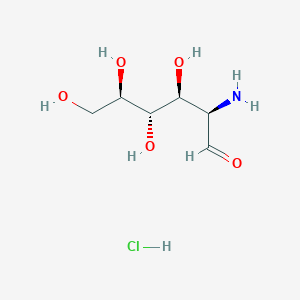

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
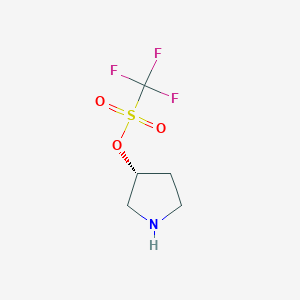
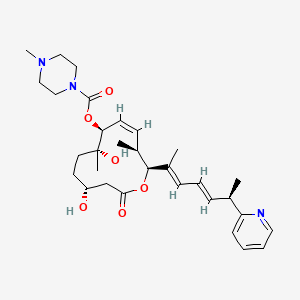
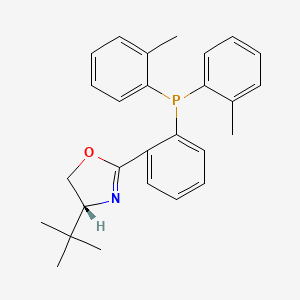
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
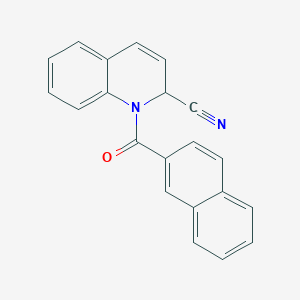
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)

